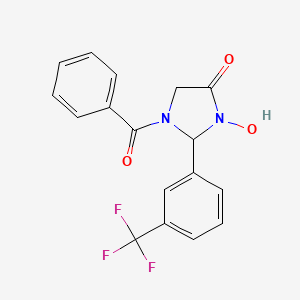
Cyclic hydroxamate derivative 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclic hydroxamate derivative 1 is a compound characterized by a six-membered cyclic structure containing a hydroxamate functional group Hydroxamates are known for their ability to chelate metal ions, making them valuable in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cyclic hydroxamate derivative 1 typically involves the reaction of a rhodamine B base with tetraethylene glycol. The process includes the formation of a cyclic N–O linkage, which is crucial for the compound’s stability and functionality . The reaction conditions often require anhydrous solvents and a base such as triethylamine or pyridine to trap the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Cyclic hydroxamate derivative 1 undergoes various chemical reactions, including:
Oxidation: The hydroxamate group can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydroxamate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: N-oxides
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclic hydroxamate derivative 1 has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent for metal ions in coordination chemistry.
Biology: Employed as a fluorescent probe for imaging acidic pH environments in lysosomes.
Medicine: Investigated for its potential as a histone deacetylase inhibitor in cancer therapy.
Industry: Utilized in the development of metal ion sensors and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of cyclic hydroxamate derivative 1 involves its ability to chelate metal ions, particularly iron and zinc. This chelation disrupts the function of metalloenzymes, leading to various biological effects. For example, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins and thereby affecting gene expression .
Comparison with Similar Compounds
Marimastat: A potent matrix metalloprotease inhibitor.
Belinostat, Panobinostat, Vorinostat: Histone deacetylase inhibitors used in cancer therapy.
Uniqueness: Cyclic hydroxamate derivative 1 is unique due to its cyclic structure, which enhances its stability and specificity in binding to metal ions. This structural feature distinguishes it from other linear hydroxamate derivatives and contributes to its effectiveness in various applications .
Properties
Molecular Formula |
C17H13F3N2O3 |
|---|---|
Molecular Weight |
350.29 g/mol |
IUPAC Name |
1-benzoyl-3-hydroxy-2-[3-(trifluoromethyl)phenyl]imidazolidin-4-one |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)13-8-4-7-12(9-13)15-21(10-14(23)22(15)25)16(24)11-5-2-1-3-6-11/h1-9,15,25H,10H2 |
InChI Key |
KDNAARNFNBRRTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(N1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















